Flurenol

Descripción general

Descripción

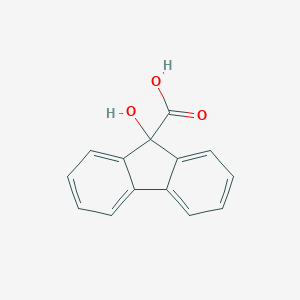

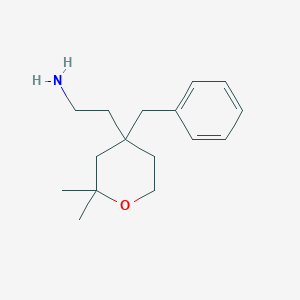

Fluorenol, also known as hydrafinil , is an alcohol derivative of fluorene. In the most significant isomer, fluoren-9-ol or 9-hydroxyfluorene, the hydroxy group is located on the bridging carbon between the two benzene rings . Hydroxyfluorene can be converted to fluorenone by oxidation .

Synthesis Analysis

Fluorenol can be synthesized through various methods, including the reduction of fluorenone with sodium borohydride or lithium aluminum hydride . The reduction reaction is typically carried out in a solvent such as ethanol or tetrahydrofuran . After the reduction, the crude product is purified through recrystallization using a suitable solvent to obtain pure fluorenol .

Molecular Structure Analysis

Fluorenol has a molecular formula of C13H10O . Its average mass is 182.218 Da and its monoisotopic mass is 182.073166 Da .

Chemical Reactions Analysis

Based on liquid chromatography mass spectrometry analysis, the identified intermediates were 9-fluorenone; 3,4-dihydroxy-9-fluorenone; phthalate and protocatechuic acid . The specific primers were designed to amplify the fluorene-degrading 4921 dioxygenase gene segment from the SMT-1 Pseudomonas sp. strain .

Physical And Chemical Properties Analysis

Fluorenol has a molar mass of 182.22 g/mol . It appears as an off-white crystalline powder . It has a density of 1.151 g/mL and a melting point of 152 to 155 °C . Fluorenol is practically insoluble in water .

Aplicaciones Científicas De Investigación

Organic Synthesis

Flurenol, also known as 9-Fluorenol, is used in Organic Synthesis . It is an alcohol derivative of fluorene . In the most significant isomer, fluoren-9-ol or 9-hydroxyfluorene, the hydroxy group is located on the bridging carbon between the two benzene rings .

Pharmaceuticals

Flurenol is used in the Pharmaceuticals industry . However, the specific applications in this field are not detailed in the sources.

Agrochemicals

Flurenol finds its application in the Agrochemicals industry . The exact use in this field is not specified in the sources.

Dyestuffs

Flurenol is used in the production of Dyestuffs . The specific use in this field is not detailed in the sources.

Eugeroic

Flurenol has been studied as a eugeroic . A study published by Cephalon reported that the corresponding fluorenol derivative was 39% more effective than modafinil at keeping mice awake over a 4-hour period . However, after further investigation, it was determined that the eugeroic activity of the fluorenol analog was likely due to an active metabolite, which they identify as fluorenol itself .

Uncaging Quantum Yields

Flurenol-based cages have been analyzed for their uncaging quantum yields . The longevity of their fluorenyl cations with different spectroscopic methods in the steady state and on an ultrafast time scale has been studied, and it was found that the uncaging quantum yield rises with the stability of the cation .

Mecanismo De Acción

Target of Action

Flurenol, also known as hydrafinil , is an alcohol derivative of fluorene. The exact primary targets of Flurenol are currently unknown . It has been suggested that it may interact with the central nervous system, given its lipophilicity and potential to penetrate the blood-brain barrier .

Mode of Action

It is hypothesized that it may function as a weak dopamine reuptake inhibitor, thereby increasing extracellular concentrations of dopamine . Increasing dopamine is known to enhance cognitive processes . These speculations are debatable since it hasn’t been formally researched in humans .

Biochemical Pathways

Some studies on fluorene degradation, a related compound, have identified intermediates such as 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . .

Pharmacokinetics

Its lipophilicity (LogP 2.4) is higher than that of drugs like modafinil (LogP 1.7) and amphetamine (LogP 1.8), suggesting that it may penetrate the blood-brain barrier more readily . .

Result of Action

It is hypothesized that Flurenol may enhance cognitive processes by increasing extracellular concentrations of dopamine . .

Action Environment

It’s worth noting that flurenol is considered a pesticide and has been found to be toxic to aquatic organisms . The environmental conditions could potentially influence its stability and efficacy, but more research is needed to understand these effects.

Safety and Hazards

Propiedades

IUPAC Name |

9-hydroxyfluorene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-13(16)14(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,17H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAMYUGOODKVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075029 | |

| Record name | 9-Hydroxy-9H-fluorene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flurenol | |

CAS RN |

467-69-6 | |

| Record name | Flurenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurecol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene-9-carboxylic acid, 9-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Hydroxy-9H-fluorene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flurenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURECOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TKT65AM8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Flurenol acts as an auxin transport inhibitor, interfering with the polar transport of indole-3-acetic acid (IAA), the primary auxin in plants [, ]. This disruption affects various plant growth processes. For instance, Flurenol abolishes the gravity-induced directional growth of cress seedling roots []. It also counteracts the typical distorted growth of horizontally oriented cress roots exposed to light, suggesting an influence on geosensitivity []. In cucumbers, Flurenol can increase fruit set, especially when combined with Ethephon, by promoting the development of female flowers [].

ANone: The research abstracts primarily focus on Flurenol's biological effects rather than material compatibility or stability across different conditions. More research is needed to understand these aspects fully.

ANone: The available research doesn't delve into Flurenol's potential catalytic properties or applications. Its primary focus remains its role as a plant growth regulator.

ANone: The provided abstracts don't mention any computational chemistry or modeling studies conducted on Flurenol.

A: While the research doesn't directly compare Flurenol's activity with structurally modified versions, it highlights the close relationship between its structure and its function as an auxin transport inhibitor [, ]. Further research is needed to explore how specific structural modifications could alter its potency, selectivity, or even its target in plants.

ANone: Information on Flurenol's inherent stability and formulation strategies is limited in the provided abstracts. Further research is needed to investigate these aspects.

ANone: The provided abstracts primarily focus on Flurenol's biological effects and don't provide details about specific SHE regulations, compliance measures, or risk mitigation strategies. Consulting relevant regulatory guidelines and safety data sheets is crucial for handling and using Flurenol responsibly.

A: While the abstracts don't explicitly detail Flurenol's PK/PD profile, research indicates that in Phaseolus vulgaris (common bean), the compound is metabolized into two isomeric β-glucosides, along with four other polar metabolites []. This suggests that Flurenol undergoes metabolic transformations within plants, although the specific enzymes involved and the potential impact of these metabolites on its activity remain unclear.

A: Research demonstrates Flurenol's in vivo efficacy as a plant growth regulator. Studies on cress seedling roots showcase its ability to disrupt gravity-induced growth and light-induced growth distortions []. Additionally, research in cucumbers demonstrates its capacity to enhance fruit set, particularly in conjunction with Ethephon []. These findings highlight Flurenol's biological activity in different plant species.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)

![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)